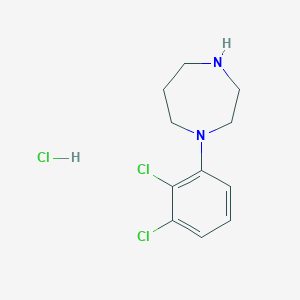

![molecular formula C10H11NO3S B1400297 苯甲醛,2-[(1-甲基乙基)硫基]-5-硝基- CAS No. 900174-36-9](/img/structure/B1400297.png)

苯甲醛,2-[(1-甲基乙基)硫基]-5-硝基-

描述

科学研究应用

Application

Benzimidazoles are important heterocyclic templates for intensive investigation in chemical sciences due to their well-known applications and interesting biological activity profile . They are used in the synthesis of various compounds with a wide range of biological activities representing several important classes in drug discovery .

Method

The preparation of 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide was described in two steps. In the first step, 1,3-dihydro-2H-1,3-benzimidazole-2-thione was reacted with 4-fluorobenzaldehyde in DMSO to get 4-[(1H-benzimidazol-2-yl)sulfanyl]benzaldehyde in high yield. The reaction of the obtained aldehyde with thiosemicarbazide in ethanol at reflux temperature yielded 2-({4-[(1H-benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide .

Results

The structure of the synthesized compounds was established by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy .

2. Catalytic Hydrogenation of Methyl Benzoate

Application

The synthesis of benzaldehyde, a compound widely utilized in food, medicine, and cosmetics, was achieved through a one-step catalytic hydrogenation using the cost-effective raw material, methyl benzoate . This process aligns with the principles of atom economy and green production .

Method

A series of MnOx/γ-Al2O3 catalysts were meticulously prepared using the precipitation-impregnation method. These catalysts featured supports calcined at various temperatures and distinct manganese active components .

Results

The optimized reaction temperature was found to be 360 °C. The catalyst exhibited the most favorable performance when the calcination temperature of the support was 500 °C and the Mn/Al molar ratio reached 0.18. Under these conditions, the catalyst demonstrated the most suitable oxygen vacancy concentration, yielding impressive results: a conversion rate of 87.90% and a benzaldehyde selectivity of 86.1% .

3. Synthesis of Phenyl Nitropropen

Application

Benzaldehyde is the starting product for the synthesis of phenyl nitropropen, an intermediate of amphetamine, which have a strong stimulating effect . As a result, it is under special control in many countries .

Method

The synthesis of phenyl nitropropen involves the reaction of benzaldehyde with nitroethane in the presence of a base .

Results

The reaction yields phenyl nitropropen, an intermediate in the synthesis of amphetamine .

4. Preparation of E-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde

Application

E-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde is a key early intermediate in the synthesis of certain pharmaceutical compounds .

Method

The preparation of E-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde involves a series of chemical reactions, starting with benzaldehyde .

Results

The process results in the production of E-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzaldehyde, which can be used in the synthesis of various pharmaceutical compounds .

5. Synthesis of Safrole

Method

The synthesis of safrole typically involves the condensation of benzaldehyde with allyl bromide in the presence of a base .

Results

The reaction yields safrole, a compound with a characteristic sassafras aroma .

6. Preparation of Vanillin

Application

Benzaldehyde is used in the synthesis of vanillin, the primary component of the extract of the vanilla bean . Synthetic vanillin is now used more often than natural vanilla extract as a flavoring agent in foods, beverages, and pharmaceuticals .

Method

The synthesis of vanillin from benzaldehyde typically involves a multi-step process that includes formylation of benzaldehyde to produce 3-formylbenzaldehyde, followed by a condensation reaction with glyoxylic acid .

Results

The process results in the production of vanillin, which has a characteristic sweet and creamy flavor .

属性

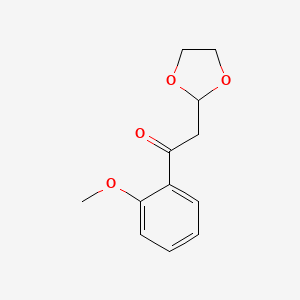

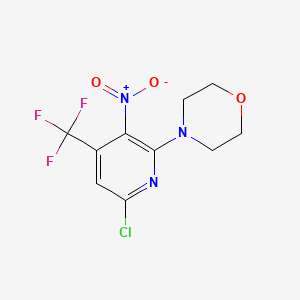

IUPAC Name |

5-nitro-2-propan-2-ylsulfanylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO3S/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQINYAVNNDZHIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=C(C=C(C=C1)[N+](=O)[O-])C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80728437 | |

| Record name | 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 2-[(1-methylethyl)thio]-5-nitro- | |

CAS RN |

900174-36-9 | |

| Record name | 2-[(1-Methylethyl)thio]-5-nitrobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=900174-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Nitro-2-[(propan-2-yl)sulfanyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80728437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

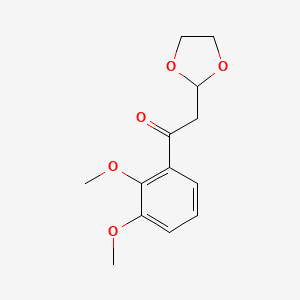

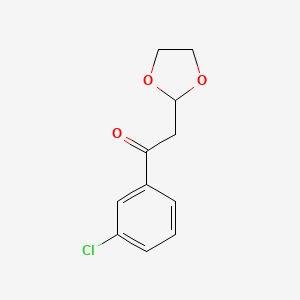

![methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate](/img/structure/B1400221.png)

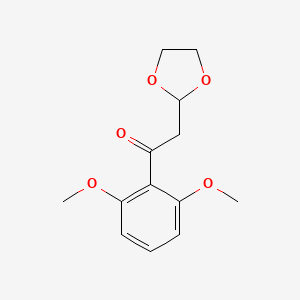

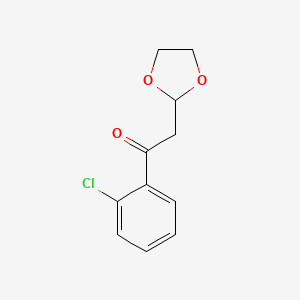

![[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B1400233.png)

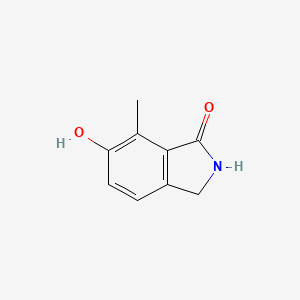

![benzyl N-[(1R,3S)-3-aminocyclopentyl]carbamate oxalate](/img/structure/B1400237.png)